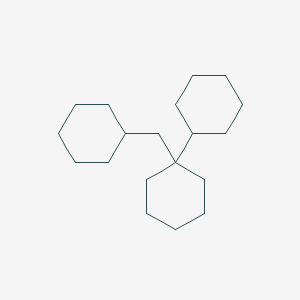
6,6'-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine) is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a naphthalene core with two isoindol-3-amine groups attached at the 1 and 8 positions, making it a symmetrical molecule. Its structure allows for interesting electronic and photophysical properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine) typically involves the reaction of naphthalene-1,8-diamine with isoindoline-1,3-dione derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require a catalyst to facilitate the formation of the imine bonds. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
6,6’-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 6,6’-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine) involves its ability to interact with various molecular targets. The imine groups can form coordination complexes with metal ions, which can influence the compound’s electronic properties. Additionally, the naphthalene core can participate in π-π interactions with other aromatic systems, affecting its behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene diimide: Known for its strong electron affinity and high electron mobility.
Perylene diimide: Another compound with excellent electronic properties, often used in organic electronics.
Bithiophene imide: Used in the development of organic semiconductors.
Uniqueness
6,6’-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine) stands out due to its symmetrical structure and the presence of both imine and isoindol groups. This combination provides unique electronic and photophysical properties, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
110550-54-4 |
|---|---|
Formule moléculaire |
C26H18N6 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
5-[8-(1-amino-3-iminoisoindol-5-yl)naphthalen-1-yl]-3-iminoisoindol-1-amine |
InChI |
InChI=1S/C26H18N6/c27-23-18-9-7-14(11-20(18)25(29)31-23)16-5-1-3-13-4-2-6-17(22(13)16)15-8-10-19-21(12-15)26(30)32-24(19)28/h1-12H,(H3,27,29,31)(H3,28,30,32) |
Clé InChI |
NADTYJMVALHJTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C3=CC4=C(C=C3)C(=NC4=N)N)C(=CC=C2)C5=CC6=C(C=C5)C(=NC6=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
![Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate](/img/structure/B14338997.png)
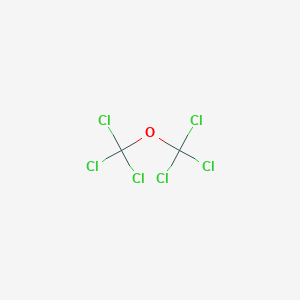
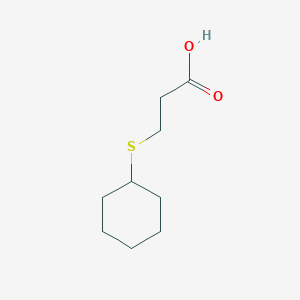

![Thiohydroxylamine, S-[(diethylamino)thioxomethyl]-](/img/structure/B14339027.png)
![2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14339033.png)
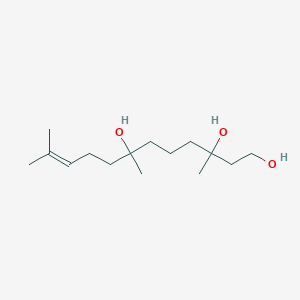
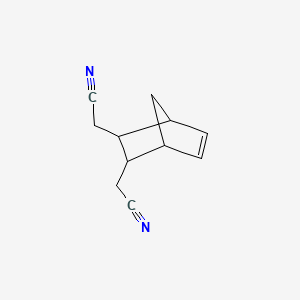
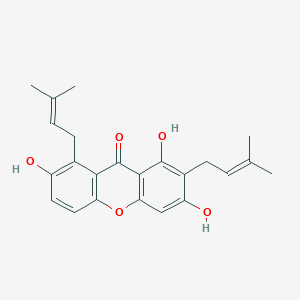
![tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate](/img/structure/B14339057.png)
![Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]-](/img/structure/B14339074.png)
